Fsh-beta-(1-15)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

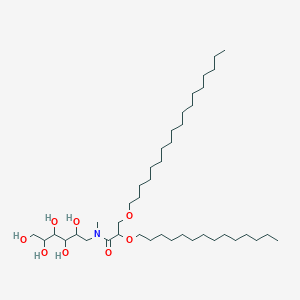

Fsh-beta-(1-15) is a peptide hormone that plays a crucial role in the reproductive system. It is a fragment of follicle-stimulating hormone (FSH) that is responsible for regulating the growth and maturation of ovarian follicles in females and spermatogenesis in males. Fsh-beta-(1-15) is synthesized by the pituitary gland and is released into the bloodstream, where it acts on the gonads to stimulate the production of sex hormones. In recent years, Fsh-beta-(1-15) has gained significant attention in scientific research due to its potential applications in the fields of fertility treatment and cancer therapy.

Wirkmechanismus

Fsh-beta-(1-15) acts on the gonads by binding to specific receptors on the surface of the cells. This binding triggers a cascade of intracellular signaling events that ultimately lead to the production of sex hormones, such as estrogen and testosterone. Fsh-beta-(1-15) also plays a role in the regulation of the menstrual cycle and the development of secondary sexual characteristics.

Biochemical and Physiological Effects:

Fsh-beta-(1-15) has several biochemical and physiological effects on the body. In females, it stimulates the growth and maturation of ovarian follicles, which can lead to ovulation. In males, it stimulates the production of sperm and the development of secondary sexual characteristics. Fsh-beta-(1-15) also plays a role in the production of sex hormones, such as estrogen and testosterone, which are essential for reproductive function.

Vorteile Und Einschränkungen Für Laborexperimente

The use of Fsh-beta-(1-15) in scientific research has several advantages and limitations. One advantage is that it is a highly pure and biologically active peptide that can be easily synthesized using recombinant DNA technology. Additionally, Fsh-beta-(1-15) has a well-defined mechanism of action, which makes it an ideal tool for studying the reproductive system. However, one limitation is that Fsh-beta-(1-15) is expensive to produce and can be difficult to obtain in large quantities. Additionally, its effects on the body can be complex and difficult to study in vivo.

Zukünftige Richtungen

There are several future directions for research on Fsh-beta-(1-15). One area of interest is the development of new fertility treatments that use Fsh-beta-(1-15) to improve the success rates of IVF procedures. Additionally, there is growing interest in the role of Fsh-beta-(1-15) in cancer therapy. Recent studies have shown that Fsh-beta-(1-15) can inhibit the growth of certain types of cancer cells, which could lead to the development of new cancer treatments. Finally, there is a need for further research on the biochemical and physiological effects of Fsh-beta-(1-15) on the body, particularly in relation to its role in the regulation of the menstrual cycle and the development of secondary sexual characteristics.

Conclusion:

In conclusion, Fsh-beta-(1-15) is a peptide hormone that plays a crucial role in the reproductive system. Its potential applications in the fields of fertility treatment and cancer therapy make it an area of significant interest in scientific research. The use of recombinant DNA technology to synthesize Fsh-beta-(1-15) has made it a highly pure and biologically active peptide that can be used as a tool for studying the reproductive system. Further research is needed to fully understand the biochemical and physiological effects of Fsh-beta-(1-15) on the body and to develop new treatments for infertility and cancer.

Synthesemethoden

The synthesis of Fsh-beta-(1-15) is a complex process that involves the use of recombinant DNA technology. The gene that encodes for Fsh-beta-(1-15) is isolated from the pituitary gland and is inserted into a host cell, such as E. coli or yeast. The host cell then produces the Fsh-beta-(1-15) peptide, which is purified using various chromatography techniques. The final product is a highly pure and biologically active peptide that can be used for scientific research.

Wissenschaftliche Forschungsanwendungen

Fsh-beta-(1-15) has several potential applications in scientific research. One of the most promising areas of research is in the field of fertility treatment. Fsh-beta-(1-15) has been shown to stimulate the growth and maturation of ovarian follicles, which can improve the success rates of in vitro fertilization (IVF) procedures. Additionally, Fsh-beta-(1-15) has been shown to enhance the production of sperm in males, which can be beneficial for couples struggling with infertility.

Eigenschaften

CAS-Nummer |

135077-24-6 |

|---|---|

Produktname |

Fsh-beta-(1-15) |

Molekularformel |

C70H120N18O27S |

Molekulargewicht |

1677.9 g/mol |

IUPAC-Name |

(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3R)-2-[[(2S,3S)-2-[[(2S)-4-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-4-carboxy-2-[[(2R)-2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-3-sulfanylpropanoyl]amino]butanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]pentanedioic acid |

InChI |

InChI=1S/C70H120N18O27S/c1-12-31(6)51(65(109)75-34(9)56(100)84-52(32(7)13-2)66(110)78-40(19-22-49(96)97)59(103)76-38(17-15-16-24-71)58(102)79-41(70(114)115)20-23-50(98)99)86-69(113)55(36(11)91)88-67(111)53(33(8)14-3)85-62(106)43(27-47(74)93)81-68(112)54(35(10)90)87-61(105)42(25-30(4)5)80-60(104)39(18-21-48(94)95)77-64(108)45(29-116)83-63(107)44(28-89)82-57(101)37(72)26-46(73)92/h30-45,51-55,89-91,116H,12-29,71-72H2,1-11H3,(H2,73,92)(H2,74,93)(H,75,109)(H,76,103)(H,77,108)(H,78,110)(H,79,102)(H,80,104)(H,81,112)(H,82,101)(H,83,107)(H,84,100)(H,85,106)(H,86,113)(H,87,105)(H,88,111)(H,94,95)(H,96,97)(H,98,99)(H,114,115)/t31-,32-,33-,34-,35+,36+,37-,38-,39-,40-,41-,42-,43-,44-,45-,51-,52-,53-,54-,55-/m0/s1 |

InChI-Schlüssel |

ZBFBWZHAEGOWEQ-ADWKDTIBSA-N |

Isomerische SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CS)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)N |

SMILES |

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(C)NC(=O)C(C(C)CC)NC(=O)C(C(C)O)NC(=O)C(C(C)CC)NC(=O)C(CC(=O)N)NC(=O)C(C(C)O)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CS)NC(=O)C(CO)NC(=O)C(CC(=O)N)N |

Kanonische SMILES |

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(C)NC(=O)C(C(C)CC)NC(=O)C(C(C)O)NC(=O)C(C(C)CC)NC(=O)C(CC(=O)N)NC(=O)C(C(C)O)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CS)NC(=O)C(CO)NC(=O)C(CC(=O)N)N |

Andere CAS-Nummern |

135077-24-6 |

Sequenz |

NSCELTNITIAIEKE |

Synonyme |

follicle stimulating hormone beta subunit (1-15) follicle stimulating hormone, beta subunit (1-15) FSH-beta-(1-15) |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Sodium;[5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl [7-hydroxy-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hydrogen phosphate](/img/structure/B149833.png)

![1-Propanone, 2-chloro-1-tricyclo[3.2.1.02,4]oct-3-yl-, [3(S)-(1alpha,2beta,3alpha,4beta,5alpha)]- (9](/img/structure/B149836.png)

![2-[(4-Methoxy-4-oxobutyl)amino]-2-oxoacetic acid](/img/structure/B149854.png)